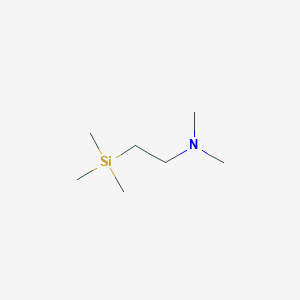
Ethanamine, N,N-dimethyl-2-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- is a chemical compound with the molecular formula C7H19NOSi. It is also known by other names such as 2-(Dimethylamino)ethanol, TMS derivative, and (2-Dimethylaminoethoxy)trimethylsilane . This compound is part of the organosilane family and is characterized by the presence of a trimethylsilyl group attached to the ethanamine structure.
Méthodes De Préparation
The synthesis of Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- typically involves the reaction of 2-(Dimethylamino)ethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane . The general reaction scheme is as follows:
2-(Dimethylamino)ethanol+Trimethylchlorosilane→Ethanamine, N,N-dimethyl-2-(trimethylsilyl)-+HCl
Industrial production methods for this compound are similar but often involve larger scale reactions and more stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other organosilicon compounds.
Biology: This compound is used in the modification of biomolecules to enhance their stability and solubility.
Mécanisme D'action
The mechanism by which Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and other hydrophobic environments. This property is particularly useful in drug delivery systems where enhanced membrane permeability is desired.
Comparaison Avec Des Composés Similaires
Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- can be compared with other similar compounds such as:
N,N-Dimethyltryptamine (DMT): A hallucinogenic compound with a different structure but similar dimethylamino group.
2-(Dimethylamino)ethanol: The parent compound without the trimethylsilyl group.
Trimethylsilyl ethers: Compounds with similar silyl groups but different organic moieties.
The uniqueness of Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- lies in its combination of the dimethylamino group and the trimethylsilyl group, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
23138-94-5 |
|---|---|
Formule moléculaire |
C7H19NSi |
Poids moléculaire |
145.32 g/mol |
Nom IUPAC |
N,N-dimethyl-2-trimethylsilylethanamine |
InChI |
InChI=1S/C7H19NSi/c1-8(2)6-7-9(3,4)5/h6-7H2,1-5H3 |
Clé InChI |
KSGNPJFPFWTYLJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


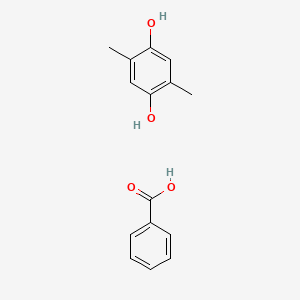
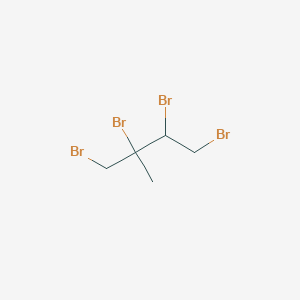
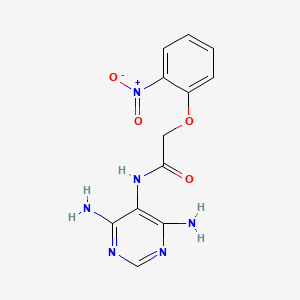

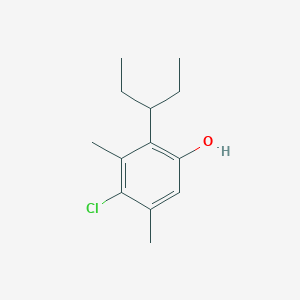
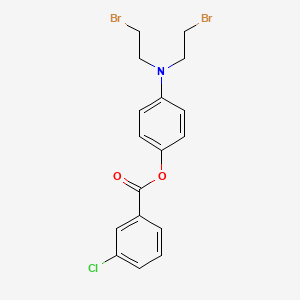
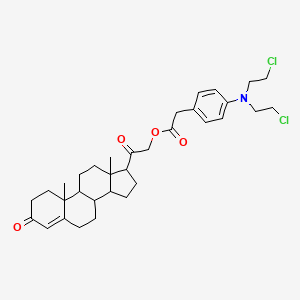
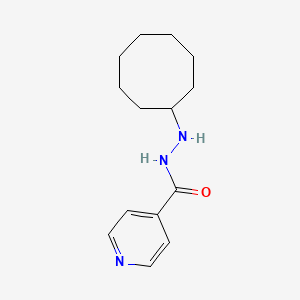

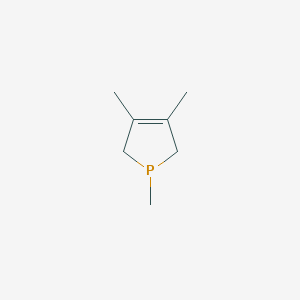
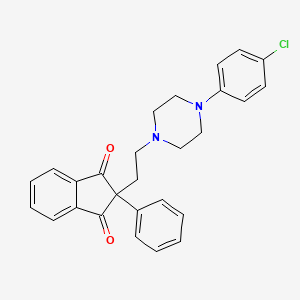
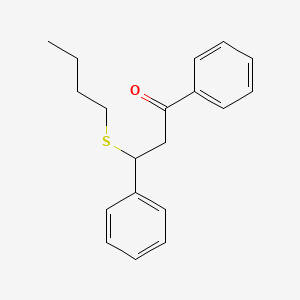
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)

